4-Iodobut-1-ene chemical properties and structure
4-Iodobut-1-ene chemical properties and structure
An In-depth Technical Guide to 4-Iodobut-1-ene: Properties, Structure, and Synthetic Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Iodobut-1-ene (homoallyl iodide), a versatile bifunctional reagent crucial in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structural attributes, reactivity, and practical applications, grounding all claims in authoritative references.
Molecular Identity and Structural Framework
Nomenclature and Chemical Identifiers
4-Iodobut-1-ene is systematically known by its IUPAC name. However, in laboratory and commercial contexts, several synonyms are common. Accurate identification is paramount for safety, procurement, and regulatory compliance.
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IUPAC Name: 4-iodobut-1-ene[1]
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Common Synonyms: 4-Iodo-1-butene, 3-Butenyl iodide, Homoallyl iodide[1][2]
Molecular Structure and Conformation
The structure of 4-Iodobut-1-ene features a four-carbon chain containing two key functional groups: a terminal carbon-carbon double bond (alkene) and a primary alkyl iodide. This duality dictates its reactivity. The molecule possesses two rotatable bonds, allowing for conformational flexibility.[1] The C-I bond is the most reactive site for nucleophilic attack, while the π-bond of the alkene is susceptible to electrophilic addition.
Caption: 2D Structure of 4-Iodobut-1-ene.
Physicochemical and Spectroscopic Profile
The physical properties of 4-Iodobut-1-ene are essential for designing experimental setups, including solvent selection and purification methods.
Physical Properties
This compound is typically a colorless to light yellow liquid.[2][7] Its limited water solubility and good solubility in organic solvents are characteristic of its hydrophobic alkyl chain.[2]
| Property | Value | Source(s) |
| Molecular Weight | 182.00 g/mol | [1][8] |
| Purity | Typically ≥95% - 98% | [3][8] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Solubility | Limited in water, good in organic solvents | [2] |
| XLogP3 | 2.6 | [1] |
Note: Boiling and melting points are not consistently reported in standard databases.[9]
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 4-Iodobut-1-ene. Data is available in public repositories.
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¹³C NMR Spectra: Available for structural verification.[1][10]
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Mass Spectrometry (GC-MS): Data is available, showing fragmentation patterns consistent with the structure.[1]
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Infrared (IR) Spectra: Vapor phase IR spectra are available for identifying functional groups.[1]
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Iodobut-1-ene stems from the orthogonal reactivity of its two functional groups. The C-I bond is a soft electrophilic site, making it an excellent substrate for nucleophilic substitution, particularly with soft nucleophiles. The terminal alkene provides a handle for a wide array of transformations, including additions and cross-coupling reactions.
Core Reactivity Principles
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Nucleophilic Substitution at C4: The primary iodide is an excellent leaving group. This allows for the straightforward introduction of various functionalities (e.g., amines, azides, cyanides, thiols) via Sₙ2 reactions. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial to accelerate these reactions by solvating the cation of the nucleophilic salt without deactivating the nucleophile.
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Reactions of the Alkene: The terminal double bond can participate in hydrohalogenation, oxidation (e.g., epoxidation, dihydroxylation), and polymerization.[11] It is a key building block in Heck, Suzuki, and other metal-catalyzed cross-coupling reactions.
Role as a Synthetic Intermediate
4-Iodobut-1-ene serves as a key intermediate in the synthesis of more complex molecules.[11] Its bifunctional nature allows it to act as a linker or to introduce a four-carbon chain with a terminal alkene, which can be further functionalized. For example, it is used in the synthesis of functionalized cyclic boronates.[12]
Caption: Generalized workflow for nucleophilic substitution.
Safety, Handling, and Storage
Authoritative grounding in safety protocols is non-negotiable. 4-Iodobut-1-ene is a hazardous chemical requiring strict adherence to safety procedures.
GHS Hazard Classification
Aggregated GHS information indicates several hazards.[1]
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Pictograms:
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Flame (Flammable)
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Skull and Crossbones (Acutely Toxic)
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Exclamation Mark (Skin Sensitizer/Irritant)
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Hazard Statements:
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Precautionary Statements (Selected):
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P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7][13]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
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P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]
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P302+P352: IF ON SKIN: Wash with plenty of water.[1]
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Protocol for Safe Handling and Storage
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Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[7][14] Use non-sparking tools and take precautionary measures against static discharge.[7][13] Avoid all contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and flame. The compound should be protected from direct sunlight.[7][14] It is often supplied stabilized with copper.[1]
First Aid Measures
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediate medical attention is required.[7]
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Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
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Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]
Experimental Protocol: A Self-Validating System
The following protocol for a Barbier-type reaction illustrates a common application of 4-Iodobut-1-ene. This procedure is designed as a self-validating system; successful formation of the expected product confirms the reactivity and quality of the starting material.
Objective: Synthesis of 1-phenylpent-4-en-1-ol via a Barbier reaction with benzaldehyde.
Causality: This one-pot reaction utilizes a metal (e.g., Zinc, Indium, or Magnesium) to mediate the coupling between the alkyl iodide and an electrophile (benzaldehyde). The metal inserts into the C-I bond in situ to form an organometallic species, which then adds to the carbonyl carbon of the aldehyde. This avoids the separate preparation of a potentially unstable Grignard or organolithium reagent.
Step-by-Step Methodology:
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.
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Reagent Preparation:
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Add Zinc dust (1.2 equivalents) and a crystal of iodine (as an activator) to the flask.
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Gently heat the flask under vacuum and then backfill with inert gas to ensure an anhydrous environment.
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Prepare a solution of 4-Iodobut-1-ene (1.0 equivalent) and benzaldehyde (1.1 equivalents) in anhydrous THF (tetrahydrofuran).
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Reaction Execution:
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Add a small portion of the THF solution to the flask containing the zinc.
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Gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color).
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Add the remaining solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
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After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
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-
Workup and Purification:
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Cool the reaction mixture in an ice bath.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the drying agent and concentrate the solvent in vacuo.
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Validation: Purify the resulting crude oil by flash column chromatography on silica gel. Characterize the final product (1-phenylpent-4-en-1-ol) by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity, thus validating the protocol.
References
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PubChem. (n.d.). 4-Iodobut-1-ene | C4H7I | CID 543216. National Center for Biotechnology Information. Retrieved from [Link][1]
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MySkinRecipes. (n.d.). 4-Iodobut-1-ene. Retrieved from [Link][11]
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Cenmed. (n.d.). 4-Iodobut-1-ene (C007B-474155). Retrieved from [Link][8]
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ChemSynthesis. (n.d.). 4-iodo-1-butene. Retrieved from [Link][9]
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Cheméo. (n.d.). Chemical Properties of 1-Butene, 4-iodo- (CAS 7766-51-0). Retrieved from [Link][15]
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PubChemLite. (n.d.). 4-iodobut-1-ene (C4H7I). Retrieved from [Link][6]
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PubChem. (n.d.). 4-Iodo-1-butyne | C4H5I | CID 11084472. National Center for Biotechnology Information. Retrieved from [Link][16]
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PubChem. (n.d.). E-1-iodo-1-butene | C4H7I | CID 10986905. National Center for Biotechnology Information. Retrieved from [Link][10]
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